molecular formula C13H17Cl2N3 B12944872 (S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 2244899-62-3

(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B12944872
CAS No.: 2244899-62-3
M. Wt: 286.20 g/mol
InChI Key: OSFVHBSKNUZBTN-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a chiral benzimidazole derivative characterized by:

  • A chloro substituent at position 6 and a methyl group at position 7 on the benzimidazole core.
  • A (2-methylpyrrolidin-2-yl) group at position 2, contributing stereochemical complexity (S-configuration).
  • A hydrochloride salt formulation, enhancing solubility and stability for pharmacological applications.

Benzimidazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes (e.g., kinases, proteases) and receptors. Structural determination methods like SHELX (used for crystallographic refinement ) may underpin its characterization, given the prevalence of this software in small-molecule studies.

Properties

CAS No.

2244899-62-3

Molecular Formula

C13H17Cl2N3

Molecular Weight

286.20 g/mol

IUPAC Name

5-chloro-4-methyl-2-[(2S)-2-methylpyrrolidin-2-yl]-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C13H16ClN3.ClH/c1-8-9(14)4-5-10-11(8)17-12(16-10)13(2)6-3-7-15-13;/h4-5,15H,3,6-7H2,1-2H3,(H,16,17);1H/t13-;/m0./s1

InChI Key

OSFVHBSKNUZBTN-ZOWNYOTGSA-N

Isomeric SMILES

CC1=C(C=CC2=C1N=C(N2)[C@@]3(CCCN3)C)Cl.Cl

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C3(CCCN3)C)Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the substituted benzimidazole ring system.
  • Introduction of the chiral 2-methylpyrrolidin-2-yl moiety at the 2-position.
  • Formation of the hydrochloride salt to yield the final compound.

The process emphasizes stereochemical control to obtain the (S)-enantiomer, crucial for biological activity.

Detailed Stepwise Synthesis

Based on patent disclosures and research reports, the preparation can be summarized as follows:

Step Description Reagents/Conditions Outcome
1 Synthesis of (S)-tert-butyl 2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate Starting from (S)-tert-butyl 2-((2-amino-4-chloro-3-methylphenyl)carbamoyl)-2-methylpyrrolidine-1-carboxylate, cyclization in acetic acid at 100°C for 90 min Formation of benzimidazole ring with protected pyrrolidine side chain
2 Deprotection and salt formation Treatment with 4M HCl in dioxane, stirring for 3 hours, followed by precipitation with Et2O Formation of (S)-6-chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride as a reddish powder
3 Purification Filtration and drying under high vacuum High purity product suitable for further use

This method is adapted from a detailed synthetic route for Nemorexant intermediates, which share the same benzimidazole core and chiral side chain.

Alternative Synthetic Routes

  • Direct Cyclization: Some methods involve direct cyclization of substituted o-phenylenediamines with chiral pyrrolidine derivatives under acidic conditions to form the benzimidazole ring.
  • Chiral Resolution: In cases where racemic mixtures are formed, chiral resolution techniques or asymmetric synthesis using chiral catalysts are employed to isolate the (S)-enantiomer.
  • Salt Formation: The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent (e.g., dioxane), enhancing stability and crystallinity.

Analytical and Purity Data

Parameter Specification
Purity (HPLC) ≥ 98.0%
Molecular Weight 286.20 g/mol
Storage Conditions Room temperature, dry and cool environment
Physical Form Reddish powder (hydrochloride salt)

These data confirm the high purity and stability of the synthesized compound, suitable for pharmaceutical intermediate use.

Research Findings and Optimization

  • The cyclization step in acetic acid is critical for ring closure and yield optimization.
  • Use of tert-butyl protecting groups on the pyrrolidine nitrogen facilitates selective reactions and prevents side reactions.
  • The hydrochloride salt formation improves solubility and crystallinity, aiding in purification and formulation.
  • Reaction times and temperatures are optimized to balance yield and stereochemical integrity.
  • Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm structure and enantiomeric purity.

Summary Table of Preparation Methods

Method Aspect Description Reference
Starting Materials (S)-tert-butyl 2-((2-amino-4-chloro-3-methylphenyl)carbamoyl)-2-methylpyrrolidine-1-carboxylate
Cyclization Conditions Acetic acid, 100°C, 90 min
Deprotection & Salt Formation 4M HCl in dioxane, 3 hours, precipitation with Et2O
Purity Achieved ≥ 98% by HPLC
Physical Form Reddish powder, hydrochloride salt
Storage Room temperature, dry, cool

Chemical Reactions Analysis

Deprotection of Boc-Protected Intermediate

The hydrochloride form is synthesized via acid-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected precursor. This reaction is critical for generating the free amine required for subsequent coupling:

  • Reagents : HCl (4M in dioxane)

  • Conditions : Stirred at ambient temperature for 3 hours .

  • Outcome : Yields the hydrochloride salt as a reddish powder (purity >98%) after precipitation with diethyl ether .

Amide Coupling Reactions

The pyrrolidine nitrogen participates in nucleophilic acyl substitution to form amides, a key step in synthesizing orexin receptor antagonists:

  • Reagents : 5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid, HATU, DIPEA

  • Solvent : Dichloromethane (DCM)

  • Conditions : Stirred at room temperature for 16 hours .

  • Mechanism : HATU activates the carboxylic acid, forming an active ester intermediate that reacts with the pyrrolidine amine .

Cyclization to Form Benzimidazole Core

The benzimidazole ring is synthesized via cyclization of a diamino precursor under acidic conditions:

  • Reagents : Acetic acid (100%)

  • Conditions : Heated to 100°C for 90 minutes .

  • Outcome : Forms the bicyclic structure with concurrent elimination of water.

Nucleophilic Substitution at Chlorine Site

The chlorine atom at position 6 of the benzimidazole ring is susceptible to substitution:

Reaction Type Reagents/Conditions Product
AlkylationAlkyl halides, K₂CO₃, DMF6-Alkoxy derivatives
AminationAmines, Pd catalysis6-Amino derivatives
HydrolysisNaOH, H₂O, reflux6-Hydroxybenzimidazole

Data derived from benzimidazole reactivity trends.

Salt Formation and Stability

The hydrochloride salt enhances solubility and stability:

  • Protonation Site : Pyrrolidine nitrogen (pKa ~8.5) .

  • Stability : Degrades above 150°C; hygroscopic under humid conditions .

Stereochemical Considerations

The (S)-configuration at the pyrrolidine chiral center is retained during reactions due to steric hindrance, confirmed by X-ray crystallography .

Mechanistic Insights

  • Cyclization : Acid catalysis promotes intramolecular dehydration, forming the benzimidazole ring.

  • Coupling : HATU-mediated activation minimizes racemization, preserving the (S)-configuration .

This compound’s reactivity is pivotal for its role as an orexin receptor antagonist, with synthetic steps optimized for yield and stereochemical fidelity. Further studies exploring its catalytic hydrogenation or photochemical reactions could expand its utility in medicinal chemistry.

Scientific Research Applications

(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Key Compound for Comparison :

  • 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine ().
Feature Target Compound Compound
Core Structure Benzimidazole Benzodithiazine (1,4,2-benzodithiazine dioxide)
Position 6 Substituent Chlorine Chlorine
Position 7 Substituent Methyl Cyano (C≡N)
Additional Groups (2-Methylpyrrolidin-2-yl), hydrochloride salt 2-Hydroxybenzylidene hydrazine, methyl group

Structural Implications :

  • Core Heterocycle : The benzimidazole core in the target compound is a nitrogen-rich aromatic system, contrasting with the sulfur-containing benzodithiazine in . This difference influences electronic properties and binding modes (e.g., hydrogen bonding vs. hydrophobic interactions).
  • The (2-methylpyrrolidin-2-yl) group in the target compound introduces chirality and basicity, favoring salt formation (hydrochloride), whereas the hydrazine-linked benzylidene group in ’s compound may enable tautomerism or metal coordination.

Physicochemical and Spectral Properties

Melting Point and Stability :

  • ’s compound exhibits a high decomposition temperature (314–315°C), suggesting thermal stability . The target compound’s hydrochloride salt likely improves aqueous solubility, though melting point data are unavailable.

Spectroscopic Data :

  • IR Spectroscopy: ’s compound shows peaks at 2235 cm⁻¹ (C≡N stretch) and 1605 cm⁻¹ (C=N stretch). The target compound’s methyl and pyrrolidine groups would instead show C-H stretches (~2800–3000 cm⁻¹) and N-H bends (if non-salted).
  • 1H-NMR : The methyl group (δ 3.69 ppm) in ’s compound contrasts with the target’s pyrrolidine protons, which would resonate upfield (δ 1.5–3.0 ppm) due to ring current effects.

Methodological Considerations for Similarity Assessment

As highlighted in , compound similarity evaluation depends on the metric employed:

  • Substructure-Based Methods : May classify the target and ’s compound as dissimilar due to differing core structures (benzimidazole vs. benzodithiazine).
  • Functional Group Analysis: Highlights shared chlorine substituents but divergent electronic profiles (cyano vs. methyl).

This methodological variability underscores the need for multi-faceted comparisons in virtual screening campaigns.

Biological Activity

(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound that exhibits significant biological activity, primarily as an orexin receptor antagonist. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique benzo[d]imidazole core, which is substituted with a chloro group and a methyl group, along with a 2-methylpyrrolidine moiety. The molecular formula is C13H17ClN3C_{13}H_{17}ClN_3 with a molar mass of approximately 286.20 g/mol.

PropertyValue
Molecular FormulaC13H17Cl2N3
Molar Mass286.20 g/mol
CAS Number1788104-76-6
Purity≥98% (HPLC)

Research indicates that (S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole acts primarily by antagonizing orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. By blocking these receptors, the compound may influence various neurobiological pathways associated with sleep disorders and anxiety .

Orexin Receptor Antagonism

The compound has been shown to effectively bind to orexin receptors, leading to modulation of signaling pathways that are critical for maintaining sleep-wake cycles and managing stress responses. This characteristic positions it as a potential candidate for treating conditions such as insomnia and anxiety disorders .

Pharmacological Applications

The benzimidazole scaffold is known for its versatility in pharmacology. Compounds similar to (S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole have demonstrated various biological activities:

Compound NameBiological Activity
(S)-5-Bromo-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazolePotential orexin receptor antagonist
6-Chloro-N-(p-tolyl)benzo[d]imidazoleAntitumor activity
5-Methoxy-N-(benzo[d]imidazol-1-yl)acetamideMulti-target kinase inhibition

These compounds highlight the therapeutic potential of benzimidazole derivatives in various clinical contexts .

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of benzimidazole derivatives extensively. A comprehensive review summarized the bioactivity of these compounds, noting their effectiveness against a range of ailments from antibacterial to anticancer properties . Specific findings related to (S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole include:

  • Sleep Disorders : The compound's orexin receptor antagonism suggests efficacy in treating insomnia and other sleep-related disorders.
  • Anxiety Disorders : Its influence on orexin pathways may provide therapeutic benefits for anxiety management.
  • Potential Antitumor Activity : Similar compounds have shown promise in cancer treatment, warranting further investigation into this compound's potential in oncology .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing (S)-6-chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with carbonyl derivatives under acidic conditions. For example, analogous benzo[d]imidazole derivatives are prepared using nitro-substituted precursors followed by catalytic hydrogenation and cyclization (e.g., as described in general procedures for 1H-benzo[d]imidazoles in ). Key steps include controlling stoichiometry of reactants (e.g., 6-chloro-7-methyl substituents) and optimizing reaction time/temperature to avoid side products like regioisomers .
Optimized Reaction Conditions
Precursor: 6-chloro-7-methyl-o-phenylenediamine derivative
Cyclization agent: Trifluoroacetic acid (TFA)
Temperature: 80–100°C
Reaction time: 12–24 hours

Q. How can the crystal structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX software suite is the gold standard. Key steps include:

Growing high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water).

Collecting intensity data with a diffractometer (Cu-Kα radiation recommended for chloride-containing compounds).

Refining structures with SHELXL, incorporating anisotropic displacement parameters for heavy atoms like chlorine .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of molecular orbitals and electrostatic potentials. Use a basis set like 6-31G(d) for geometry optimization, followed by frequency calculations to confirm minima. Include exact exchange terms to improve thermochemical accuracy, as demonstrated in Becke’s work on gradient-corrected functionals .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar benzo[d]imidazole derivatives?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts (e.g., pyrrolidine proton splitting) may arise from dynamic effects or impurities. Strategies include:

  • Variable-temperature NMR to identify conformational exchange.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion purity.
  • Comparative analysis with synthesized reference standards (e.g., as in ’s characterization of trifluoromethyl-substituted analogues) .

Q. What strategies optimize enantiomeric purity during synthesis of the (S)-configured pyrrolidine moiety?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example:

  • Employ (S)-proline-derived catalysts in stereoselective Mannich reactions.
  • Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC).
  • Crystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) to enhance diastereomeric separation .

Q. How can researchers address discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer :

Verify DFT functional selection: Hybrid functionals (e.g., B3LYP with Lee-Yang-Parr correlation) improve agreement for imidazole ring vibrations .

Scale computed frequencies by 0.96–0.98 to correct for anharmonicity.

Assign peaks using potential energy distribution (PED) analysis in software like VEDA.

Cross-validate with Raman spectroscopy to detect symmetry-forbidden modes .

Q. What advanced techniques characterize hydrochloride salt stability under varying humidity conditions?

  • Methodological Answer :

  • Perform dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Use powder X-ray diffraction (PXRD) to monitor phase changes (e.g., hydrate formation).
  • Pair with thermogravimetric analysis (TGA) to quantify water loss (e.g., as in USP guidelines for imidazole hydrochloride salts in ) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell lines for this compound?

  • Methodological Answer :

Validate assay conditions: Check pH sensitivity (common for imidazole hydrochlorides).

Quantify intracellular chloride concentration via ion-selective electrodes, as chloride efflux can modulate activity.

Use isogenic cell lines to isolate genetic variables (e.g., CYP450 expression affecting metabolic stability) .

Experimental Design Tables

Key Parameters for Stability Studies
Temperature: 25°C (ambient) vs. 40°C (accelerated)
Humidity: 60% RH vs. 75% RH
Analytical tools: HPLC-PDA, PXRD, TGA
Duration: 0, 1, 3, 6 months

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.